molecular formula C16H14ClN5O2S2 B2555453 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 897621-46-4

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2555453
M. Wt: 407.89
InChI Key: VSVXNGFPVUYNEL-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as CTx-0294885, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds related to thiazole derivatives, including various acetamide compounds, have been synthesized and evaluated for their anticancer properties. For instance, thiazole and benzothiazole derivatives have shown promising anticancer activity against various cancer cell lines, such as A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, indicating their potential as therapeutic agents in oncology research (Evren et al., 2019).

Metabolic Studies

Research on acetamidothiazoles, including compounds with chloromethylthiazole groups, has focused on their metabolism in organisms. For example, 2-acetamido-4-chloromethylthiazole undergoes metabolic transformation in rats to various metabolites, highlighting its pharmacokinetic properties and potential for drug development (Chatfield & Hunter, 1973).

VEGFR-2 Inhibitors for Antiproliferative Effects

Novel series of thiazolidine derivatives, including those containing phenyl urea, have been synthesized and assessed for their role as VEGFR-2 inhibitors. These compounds exhibited antiproliferative effects against various cancer cell lines, suggesting their utility in targeting vascular endothelial growth factors in cancer therapy (Toolabi et al., 2022).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These investigations demonstrate the versatility of thiazole and acetamide derivatives in both biomedical and materials science applications (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-3-10(17)5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXNGFPVUYNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

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